1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM).
Brand Name:
Vulcanchem
CAS No.:
101784-44-5
VCID:
VC0161905
InChI:
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3
SMILES:
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Molecular Formula:
C18H20Cl2N2
Molecular Weight:
335.3 g/mol
1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine
CAS No.: 101784-44-5
Reference Standards
VCID: VC0161905
Molecular Formula: C18H20Cl2N2
Molecular Weight: 335.3 g/mol
CAS No. | 101784-44-5 |
---|---|
Product Name | 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine |
Molecular Formula | C18H20Cl2N2 |
Molecular Weight | 335.3 g/mol |
IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 |
Standard InChIKey | UVQVBDRHJUMBET-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES | CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Description | CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM). |
Synonyms | 1-[bis(4-chlorophenyl)methyl]-4-methyl-piperazine |
Reference | 1.He, S.,Xiao, J.,Dulcey, A.E., et al. Discovery, optimization, and characterization of novel chlorcyclizine derivatives for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry 59(3), 841-853 (2016). |
PubChem Compound | 3065515 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume